Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole class. It features a five-membered nitrogen-containing ring and is characterized by the presence of a carboxylate ester and a hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can be classified as:
The synthesis of methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves several steps:
The reaction conditions often include:
The molecular structure of methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C13H14N2O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate |
InChI Key | XXXXXX (specific code) |
Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CC3=CN=CC=C3)O |
The compound's structure indicates it contains functional groups such as hydroxyl (-OH), carbonyl (C=O), and an ester (–COO–), which are critical for its chemical reactivity and biological activity.
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific biological targets:
This mechanism is crucial for understanding its potential therapeutic applications, especially in treating metabolic disorders or as an anti-inflammatory agent .
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate typically exhibits:
Key chemical properties include:
Understanding these properties is essential for determining how the compound behaves under various conditions and its suitability for different applications .
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific uses:
These applications highlight the versatility and potential impact of this compound in various scientific fields .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: